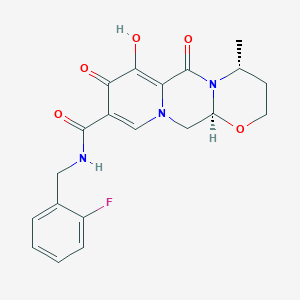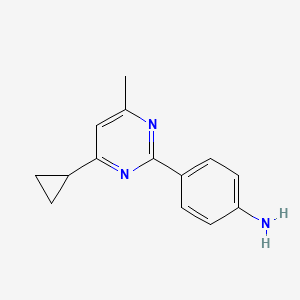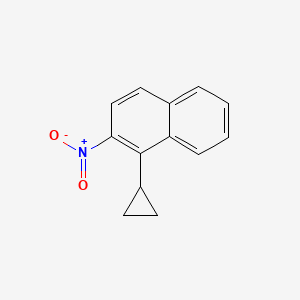
cis-1-Chloro-1,5-hexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-Chloro-1,5-hexadiene: is an organic compound with the molecular formula C6H9Cl . It is a derivative of allyl chloride and is known for its potential human health effects as a hazardous air pollutant . This compound is a colorless liquid that is slightly soluble in water but easily soluble in organic solvents such as ethanol and diethyl ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method of synthesizing cis-1-Chloro-1,5-hexadiene involves the addition of chlorine gas to 1,5-hexadiene in the presence of a catalyst. The reaction proceeds at room temperature and under atmospheric pressure. The reaction mixture is then purified using techniques like distillation, recrystallization, and chromatography.
Industrial Production Methods: On an industrial scale, this compound can be produced by the ethenolysis of 1,5-cyclooctadiene using a catalyst derived from Re2O7 on alumina . Another method involves the reductive coupling of allyl chloride using magnesium .
Analyse Chemischer Reaktionen
Types of Reactions: cis-1-Chloro-1,5-hexadiene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles and electrophiles, undergoing substitution reactions.
Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides.
Cycloaddition Reactions: It can undergo cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines.
Electrophiles: Such as halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr).
Catalysts: Re2O7 on alumina for ethenolysis.
Major Products:
Substitution Products: Depending on the nucleophile or electrophile used.
Addition Products: Halogenated or hydrogenated derivatives.
Cycloaddition Products: Cyclic compounds formed through Diels-Alder reactions.
Wissenschaftliche Forschungsanwendungen
cis-1-Chloro-1,5-hexadiene has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of cis-1-Chloro-1,5-hexadiene involves its reactivity towards nucleophiles and electrophiles. It can form various intermediates and products through substitution, addition, and cycloaddition reactions . The molecular targets and pathways involved include the formation of allylic carbocations and resonance stabilization .
Vergleich Mit ähnlichen Verbindungen
1,5-Hexadiene: A non-chlorinated analog with similar reactivity but different physical properties.
cis-1,4-Hexadiene: Another isomer with different reactivity and applications.
Allyl Chloride: The parent compound from which cis-1-Chloro-1,5-hexadiene is derived.
Uniqueness: this compound is unique due to its specific reactivity patterns and applications in various fields. Its chlorinated structure imparts distinct chemical properties, making it valuable in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
27934-74-3 |
|---|---|
Molekularformel |
C₆H₉Cl |
Molekulargewicht |
116.59 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







